N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c1-19(23,17-11-14-4-2-3-5-16(14)24-17)12-21-18(22)10-13-6-8-15(20)9-7-13/h2-9,11,23H,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADSURABKXWRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the benzothiophene ring, often through a Grignard reaction or other organometallic methods.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate compound with 4-fluorophenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene or fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related acetamide derivatives:
* Based on analog N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (CAS 2034403-77-3) . † Estimated via comparative analysis of substituent contributions.
Key Observations:
Structural Diversity: Benzothiophene vs. Benzothiazole: The benzothiophene moiety in the target compound (vs. benzothiazole in ) introduces a sulfur atom without a nitrogen, reducing hydrogen-bonding capacity but increasing lipophilicity. This difference may influence membrane permeability and target engagement .
Physicochemical Properties :
- logP Trends : The target compound’s estimated logP (~3.5) reflects its benzothiophene and fluorophenyl groups, making it more lipophilic than derivatives with sulfamoyl (logP 1.2, ) or ethoxy (logP 2.74, ) substituents.
- Molecular Weight : At ~422 g/mol, the target is significantly larger than simpler analogs like 2-chloro-N-(4-fluorophenyl)acetamide (187.6 g/mol, ), which may impact pharmacokinetics (e.g., absorption, distribution).
Synthetic Accessibility :
- Multicomponent reactions (e.g., ) achieve high yields (81%) for analogs, suggesting feasible scalability for the target compound. However, the benzothiophene core may require specialized synthetic routes, such as Friedel-Crafts alkylation or transition-metal catalysis .
Biological Implications :
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure integrates a benzothiophene moiety, which is known for its diverse biological properties, and a fluorinated aromatic ring that may enhance its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, fluorinated derivatives have shown significant activity against histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 liver cancer cells, indicating their potential as HDAC inhibitors .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| N-[...] | Other Tumors | Varies | Apoptosis induction, cell cycle arrest |
Antimicrobial Activity
The benzothiophene derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures can demonstrate antifungal activity against pathogens such as Fusarium oxysporum. The synthesized benzofuranyl acetic acid amides showed varying degrees of inhibition, suggesting that modifications to the benzothiophene core could enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Fusarium oxysporum
| Compound Name | Inhibition Zone (mm) | IC50 (mM) |
|---|---|---|
| Compound A | 28 | 0.42 |
| Compound B | 32 | 0.70 |
| Control (Nystatin) | 23 | - |
The mechanisms underlying the biological activities of this compound are multifaceted:
- HDAC Inhibition : The compound may inhibit class I HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Apoptosis Induction : Studies have shown that related compounds can promote apoptosis in cancer cells through G2/M phase arrest, enhancing their potential as therapeutic agents.
- Antimicrobial Mechanism : The interaction of benzothiophene derivatives with microbial membranes or specific enzymes may disrupt cellular functions, leading to growth inhibition.
Case Studies
A notable case study involved the application of similar compounds in xenograft models where tumor growth was significantly inhibited, demonstrating a tumor growth inhibition (TGI) rate of approximately 48.89% compared to controls . These findings underscore the potential therapeutic applications of this compound in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via coupling reactions between benzothiophene derivatives and fluorophenyl acetamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzothiophene moiety to the acetamide backbone .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Q. How is the molecular structure of this compound validated, and what intramolecular interactions influence crystallization?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths, angles, and torsion angles. Intramolecular C–H···O hydrogen bonds stabilize the crystal lattice .
- Spectroscopy : FT-IR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹), while ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for benzothiophene and fluorophenyl groups) .
Q. What preliminary assays are used to evaluate the compound’s bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?
- Methodology :
- Factorial design : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%) to identify optimal yield/purity trade-offs .
- Response surface methodology (RSM) : Model interactions between parameters (e.g., pH and reaction time) to maximize efficiency .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., buffer composition, cell line variants) to isolate confounding variables .
- Standardized protocols : Replicate studies using identical cell passages, reagent batches, and instrumentation to minimize variability .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina with protein structures (PDB IDs) to simulate ligand-receptor interactions. Focus on fluorophenyl and benzothiophene moieties as key pharmacophores .
- QSAR modeling : Train models on analogs with known bioactivity to correlate substituent effects (e.g., logP, polar surface area) with potency .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Methodology :
- Solvent screening : Test binary mixtures (e.g., DMSO/water, acetone/hexane) to induce slow evaporation.
- Additive use : Introduce trace co-solvents (e.g., glycerol) to disrupt amorphous aggregation. Intramolecular hydrogen bonds (C–H···O) often dictate crystal packing .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Methodology :
- Fragment replacement : Substitute the fluorophenyl group with chloro- or methoxy-phenyl analogs to assess electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (benzothiophene) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
